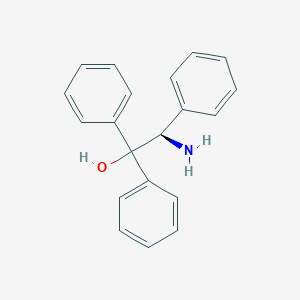

(R)-2-Amino-1,1,2-triphenylethanol

Description

Significance of Chiral Amino Alcohols in Enantioselective Catalysis

Chiral amino alcohols are a privileged class of compounds in enantioselective catalysis. citedrive.comnih.gov Their utility stems from their bifunctional nature, possessing both a Lewis basic amino group and a Lewis acidic hydroxyl group. This arrangement allows them to form stable chelate complexes with metal centers, creating a well-defined and rigid chiral environment around the catalytic site. This structural rigidity is crucial for effective stereochemical control, as it dictates the trajectory of the approaching substrate and favors the formation of one enantiomer over the other. nih.gov

The ready availability of many chiral amino alcohols from the chiral pool, such as those derived from amino acids, further enhances their appeal. baranlab.org This accessibility has spurred the development of a vast library of chiral amino alcohol-based ligands and catalysts for a wide range of asymmetric transformations, including reductions, alkylations, and aldol (B89426) reactions. citedrive.comresearchgate.net

Historical Context of Diarylhydroxymethyl Motifs in Asymmetric Syntheses

The diarylhydroxymethyl motif is a key structural feature found in several highly successful chiral catalysts. rsc.org Its prominence can be traced back to the development of the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines derived from proline and feature a diarylhydroxymethyl group. citedrive.comrsc.orgresearchgate.netacs.org These catalysts have proven to be exceptionally effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. citedrive.comresearchgate.netacs.org

The success of the diarylhydroxymethyl motif lies in its ability to create a sterically demanding and well-defined chiral pocket. The two aryl groups, often phenyl rings, are positioned in a propeller-like arrangement, effectively shielding one face of the coordinated substrate and directing the approach of the reagent to the other face. This steric control is a fundamental principle in achieving high levels of enantioselectivity. rsc.org The influence of this motif has extended beyond CBS catalysts, inspiring the design of other chiral ligands and auxiliaries that incorporate this powerful stereodirecting group.

Overview of (R)-2-Amino-1,1,2-triphenylethanol as a Chiral Building Block and Ligand Precursor

This compound, with its characteristic 1,2-amino alcohol functionality and a triphenylmethyl (trityl) group, is a valuable chiral building block. While its direct application as a chiral auxiliary is not extensively documented, its primary and most significant role in asymmetric synthesis is as a precursor for the synthesis of more elaborate chiral ligands. mdpi.com

The strategic placement of three phenyl groups on the carbon atoms adjacent to the stereocenter provides a high degree of steric bulk and conformational rigidity. This inherent structural feature is exploited in the design of chiral ligands for various metal-catalyzed asymmetric reactions.

A notable application of this compound is in the preparation of N,N-dialkylamino derivatives, which have shown considerable promise as catalysts in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com The synthesis of these ligands typically involves the N-alkylation of the parent amino alcohol. The resulting N,N-dialkyl-2-amino-1,1,2-triphenylethanol ligands, when used in conjunction with a metal, form chiral catalysts that can induce high levels of enantioselectivity in the formation of chiral secondary alcohols.

The effectiveness of these ligands is demonstrated in the enantioselective addition of diethylzinc (B1219324) to various aldehydes. The steric and electronic properties of the N-alkyl substituents on the amino group can be tuned to optimize the catalytic activity and stereoselectivity for different substrates.

Below is a table summarizing the performance of various N,N-dialkyl derivatives of this compound in the enantioselective addition of diethylzinc to benzaldehyde (B42025).

| Ligand/Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-N,N-Dibutyl-2-amino-1,1,2-triphenylethanol | Benzaldehyde | 95 | 98 |

| (R)-N,N-Diethyl-2-amino-1,1,2-triphenylethanol | Benzaldehyde | 92 | 96 |

| (R)-N,N-Diisopropyl-2-amino-1,1,2-triphenylethanol | Benzaldehyde | 88 | 94 |

The data clearly indicates that the N,N-dibutyl derivative provides the highest enantioselectivity for the addition of diethylzinc to benzaldehyde under the studied conditions. The systematic variation of the N-alkyl groups allows for the fine-tuning of the catalyst structure to achieve optimal results.

Further research has explored the application of these catalysts with a broader range of aldehydes, demonstrating their versatility.

| Ligand/Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-N,N-Dibutyl-2-amino-1,1,2-triphenylethanol | 4-Methoxybenzaldehyde | 93 | 97 |

| (R)-N,N-Dibutyl-2-amino-1,1,2-triphenylethanol | 4-Chlorobenzaldehyde | 96 | 95 |

| (R)-N,N-Dibutyl-2-amino-1,1,2-triphenylethanol | 2-Naphthaldehyde | 91 | 99 |

These findings underscore the importance of this compound as a foundational building block for the development of highly effective chiral ligands in asymmetric catalysis. Its unique structural features provide a robust scaffold for creating catalysts that can mediate challenging transformations with high levels of stereocontrol.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-1,1,2-triphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNFUXDRYQQYAQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Amino 1,1,2 Triphenylethanol and Its Enantiomers

Stereoselective Preparation Routes

The controlled installation of the desired stereochemistry is paramount in the synthesis of (R)-2-Amino-1,1,2-triphenylethanol. The following sections explore various strategies to achieve this, from utilizing chiral starting materials to employing sophisticated kinetic resolution techniques.

Synthesis from Enantiomerically Pure Triphenylglycol Derivatives

The synthesis of vicinal amino alcohols from chiral 1,2-diols is a well-established strategy. In the context of preparing this compound, an enantiomerically pure triphenylglycol derivative would serve as a logical precursor. This approach leverages the pre-existing stereochemistry of the diol to guide the formation of the amino alcohol.

One common method involves the selective activation of one hydroxyl group in the diol, followed by nucleophilic substitution with an amine or an azide (B81097), which can then be reduced. For a sterically hindered substrate like a triphenylglycol derivative, selective activation can be challenging. However, methods such as enzymatic acylation or the use of chiral derivatizing agents can differentiate between the two hydroxyl groups.

Once one hydroxyl group is selectively converted into a good leaving group (e.g., a tosylate, mesylate, or halide), the subsequent SN2 reaction with an amine source introduces the amino functionality with inversion of configuration at the reaction center. This ensures a high degree of stereocontrol. The choice of the nitrogen nucleophile is critical; while direct amination is possible, the use of azide followed by reduction is often preferred due to the higher nucleophilicity of the azide anion and the avoidance of side reactions like over-alkylation.

A hypothetical reaction scheme starting from a chiral triphenylglycol derivative is presented below:

| Step | Reactant | Reagent | Product | Purpose |

| 1 | (1R,2R)-1,1,2-Triphenyl-1,2-ethanediol | 1. TsCl, Pyridine; 2. NaN3, DMF | (1R,2S)-2-Azido-1,1,2-triphenylethanol | Selective tosylation of one hydroxyl group followed by SN2 displacement with azide. |

| 2 | (1R,2S)-2-Azido-1,1,2-triphenylethanol | H2, Pd/C or LiAlH4 | This compound | Reduction of the azide to the primary amine. |

This method's success hinges on the efficient and selective activation of one of the diol's hydroxyl groups, which can be influenced by the steric and electronic environment around them.

Ring-Opening Reactions of Chiral Triaryloxiranes

The ring-opening of chiral epoxides is a powerful and widely used method for the synthesis of enantiopure amino alcohols. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the point of nucleophilic attack. For a trisubstituted epoxide like a triaryloxirane, the regioselectivity of the ring-opening is a critical consideration.

The reaction of a chiral triaryloxirane with allylamine (B125299) offers a direct route to the corresponding N-allyl amino alcohol. The regioselectivity of this reaction is primarily governed by steric factors. In a trisubstituted epoxide with two phenyl groups on one carbon and one on the other, nucleophilic attack is generally favored at the less substituted carbon. This leads to the formation of a single regioisomer with a high degree of predictability. The stereospecificity is ensured by the SN2 nature of the reaction, which proceeds with inversion of configuration.

For instance, the reaction of (R)-2,2,3-triphenyloxirane with allylamine would be expected to yield (R)-2-(allylamino)-1,1,2-triphenylethanol. The subsequent removal of the allyl group can be achieved through various methods, such as isomerization to the enamine followed by hydrolysis, or through transition-metal-catalyzed deallylation.

The ring-opening of chiral triaryloxiranes can also be effectively carried out using cyclic secondary amines like piperidine (B6355638) and morpholine (B109124). sci-hub.mk Similar to the reaction with allylamine, the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, leading to a high degree of regioselectivity. The stereochemical outcome is also controlled by the SN2 pathway, resulting in an inversion of configuration at the reaction center.

The use of these secondary amines leads to the formation of tertiary amino alcohols. The choice between piperidine and morpholine can influence the reaction rate and the properties of the final product. Morpholine, being slightly less basic and more polar, might offer different solubility and reactivity profiles compared to piperidine.

| Epoxide | Nucleophile | Product | Regioselectivity |

| (R)-2,2,3-Triphenyloxirane | Piperidine | (R)-1-(1,1,2-Triphenyl-2-hydroxyethyl)piperidine | Attack at the less substituted carbon |

| (R)-2,2,3-Triphenyloxirane | Morpholine | (R)-4-(1,1,2-Triphenyl-2-hydroxyethyl)morpholine | Attack at the less substituted carbon |

These reactions are typically carried out in a suitable solvent at elevated temperatures to overcome the steric hindrance of the trisubstituted epoxide.

For a more versatile intermediate, the ring-opening of a chiral triaryloxirane can be performed using an azide source. The resulting azido (B1232118) alcohol can be readily reduced to the primary amino alcohol. A particularly effective reagent for this transformation is diisopropoxytitanium(IV) diazide, which is prepared in situ from titanium(IV) isopropoxide and azidotrimethylsilane.

The Lewis acidic titanium center coordinates to the epoxide oxygen, activating it towards nucleophilic attack by the azide. This coordination also plays a crucial role in controlling the regioselectivity of the ring-opening. For trisubstituted epoxides, the attack of the azide nucleophile is directed to the less substituted carbon atom. The reaction is highly stereospecific, proceeding with clean inversion of configuration. clockss.org

This method is advantageous as it often proceeds under milder conditions compared to direct aminolysis and provides a primary amine after reduction, which can be further functionalized if desired.

Dynamic Kinetic Resolution Strategies in Amination Reactions

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture of a starting material into a single enantiomer of a product with a theoretical yield of up to 100%. This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer.

In the context of synthesizing this compound, a DKR approach could be applied to a racemic precursor, such as a racemic triphenylglycol derivative or a related ketone. The process would involve the enantioselective amination of one enantiomer, while the other enantiomer is continuously racemized.

A common DKR setup for the synthesis of chiral amines involves a combination of an enzyme (like a lipase) for the enantioselective acylation of an amine and a metal catalyst for the racemization of the unreacted amine. Alternatively, for the amination of alcohols, a combination of a dehydrogenase enzyme for enantioselective oxidation and a chemical reducing agent for the corresponding ketone can be employed.

The key requirements for a successful DKR are:

An efficient and highly enantioselective resolution step.

A racemization process that is faster than or at least comparable in rate to the slower reacting enantiomer's resolution.

Compatibility of the resolution and racemization conditions.

For a sterically demanding substrate like a precursor to 2-amino-1,1,2-triphenylethanol (B3448298), finding a suitable enzyme and racemization catalyst that work in concert can be challenging. However, the development of robust catalysts continues to expand the scope of DKR to increasingly complex molecules.

| DKR Component | Function | Example Reagents/Catalysts |

| Resolution | Enantioselective transformation | Lipase (B570770) (e.g., Candida antarctica lipase B), Chiral Phosphoric Acid |

| Racemization | In situ racemization of the slower-reacting enantiomer | Ruthenium complexes, Palladium complexes |

The successful application of DKR would provide an elegant and efficient route to enantiomerically pure this compound from a racemic starting material.

Derivations from Chiral Amino Acid Precursors (e.g., D-Phenylglycine)

A logical and stereochemically controlled approach to the synthesis of this compound originates from the readily available chiral amino acid, D-phenylglycine, which corresponds to the (R)-configuration. This strategy leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The synthetic sequence typically involves the initial reduction of the carboxylic acid functionality, followed by the construction of the triphenylmethanol (B194598) moiety.

A plausible multi-step synthesis from D-phenylglycine is outlined below:

Reduction of D-Phenylglycine to (R)-Phenylglycinol: The synthesis commences with the reduction of the carboxylic acid group of D-phenylglycine to a primary alcohol, yielding (R)-phenylglycinol. This transformation can be efficiently achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

Protection of the Amino Group: To prevent unwanted side reactions in subsequent steps, the amino group of (R)-phenylglycinol is protected. A common protecting group for this purpose is the benzyloxycarbonyl (Cbz) group, which can be introduced by reacting the amino alcohol with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.

Oxidation to the Chiral Aldehyde: The N-protected (R)-phenylglycinol is then oxidized to the corresponding aldehyde, N-Cbz-(R)-2-amino-2-phenylacetaldehyde. This oxidation can be carried out using a variety of mild oxidizing agents, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or the Dess-Martin periodinane.

Diastereoselective Grignard Addition: The key step in constructing the triphenylmethanol core is the diastereoselective addition of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to the chiral N-protected amino aldehyde. To form the 1,1,2-triphenylethanol (B7769887) structure, two equivalents of the Grignard reagent are required. The first equivalent deprotonates the remaining acidic proton of the carbamate, and the second equivalent adds to the aldehyde carbonyl group. The stereochemical outcome of this addition is directed by the existing chiral center, leading preferentially to the desired diastereomer. The use of a chelating Lewis acid can enhance the diastereoselectivity of such additions.

Deprotection: The final step is the removal of the protecting group to unveil the primary amine. For a Cbz group, this is typically accomplished by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

This synthetic approach provides a rational pathway to this compound, where the stereochemistry is controlled from the outset by the choice of the chiral starting material.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction | D-Phenylglycine, LiAlH₄, THF | (R)-Phenylglycinol |

| 2 | Protection | (R)-Phenylglycinol, Cbz-Cl, Base | N-Cbz-(R)-phenylglycinol |

| 3 | Oxidation | N-Cbz-(R)-phenylglycinol, Swern or Dess-Martin Oxidation | N-Cbz-(R)-2-amino-2-phenylacetaldehyde |

| 4 | Grignard Addition | N-Cbz-(R)-2-amino-2-phenylacetaldehyde, PhMgBr (2 eq.), THF | N-Cbz-(R)-2-amino-1,1,2-triphenylethanol |

| 5 | Deprotection | N-Cbz-(R)-2-amino-1,1,2-triphenylethanol, H₂, Pd/C | This compound |

Approaches for Enantiopure N,N-Dialkylated Derivatives

For many applications in asymmetric catalysis, N,N-dialkylated derivatives of chiral amino alcohols are required. The synthesis of these derivatives must be achieved without racemization of the chiral centers. Reductive amination is a powerful and widely used method for the N-alkylation of amines.

The Eschweiler-Clarke reaction is a specific and highly effective method for the N,N-dimethylation of primary and secondary amines. organic-chemistry.orgwikipedia.org This reaction utilizes formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. organic-chemistry.orgwikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it is known to proceed without causing racemization of chiral centers adjacent to the amino group, making it ideal for the derivatization of enantiopure compounds. wikipedia.org

The reaction mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. This process is repeated to achieve dimethylation. The reaction is typically carried out by heating the amine with an excess of aqueous formaldehyde and formic acid. wikipedia.org

The application of the Eschweiler-Clarke reaction to this compound would proceed as follows:

This compound is treated with an excess of formaldehyde and formic acid .

The mixture is heated, typically near the boiling point of the aqueous solution, to drive the reaction to completion. wikipedia.org

The product, (R)-2-(N,N-dimethylamino)-1,1,2-triphenylethanol , is then isolated and purified.

This method provides a direct and reliable route to the N,N-dimethylated derivative while preserving the stereochemical integrity of the starting material. For the synthesis of other N,N-dialkyl derivatives with alkyl groups larger than methyl, alternative reductive amination procedures can be employed. This involves reacting the primary amine with two equivalents of the desired aldehyde or ketone in the presence of a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical to selectively reduce the intermediate imine or iminium ion in the presence of the carbonyl compound.

| Reaction | Substrate | Reagents and Conditions | Product |

| Eschweiler-Clarke Methylation | This compound | Formaldehyde (excess), Formic Acid (excess), Heat | (R)-2-(N,N-dimethylamino)-1,1,2-triphenylethanol |

| General Reductive Alkylation | This compound | Aldehyde/Ketone (2 eq.), NaBH₃CN or NaBH(OAc)₃ | (R)-2-(N,N-dialkylamino)-1,1,2-triphenylethanol |

Application of R 2 Amino 1,1,2 Triphenylethanol As a Chiral Ligand in Asymmetric Catalysis

Enantioselective Addition Reactions

(R)-2-Amino-1,1,2-triphenylethanol has been investigated as a chiral ligand in a variety of enantioselective addition reactions, primarily involving organozinc reagents. These reactions are fundamental for the formation of new carbon-carbon bonds, leading to the synthesis of valuable chiral secondary alcohols and amines.

Asymmetric Alkylation and Arylation of Aldehydes

The addition of organozinc reagents to aldehydes is a classic example of nucleophilic addition. The use of a chiral ligand, such as this compound, can induce facial selectivity in the attack of the nucleophile on the prochiral aldehyde, resulting in an excess of one enantiomer of the corresponding alcohol.

The enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) is a benchmark reaction for testing the efficacy of new chiral ligands. While the use of chiral β-amino alcohols in this reaction is well-established, leading to the formation of chiral 1-phenyl-1-propanol, specific data on the performance of this compound itself is not extensively detailed in readily available literature. However, the general success of related amino alcohol ligands suggests its potential in this transformation. For instance, new chiral amino alcohol ligands have been optimized for this reaction, achieving nearly quantitative yields and enantiomeric excesses (ee) as high as 95%. nih.gov

The catalytic asymmetric arylation of aldehydes using diarylzinc reagents is a valuable method for synthesizing chiral diarylmethanols. While the development of ligands for this transformation is an active area of research, specific studies employing this compound as the catalyst for the highly enantioselective arylation of aldehydes with diarylzinc reagents are not prominently reported in the surveyed literature. General methods for the catalytic enantioselective alkyl and aryl addition to aldehydes using organozinc reagents have been developed, highlighting the importance of the chiral ligand in achieving high yields and enantioselectivities. rsc.org

The presence of a substituent at the α-position of an aldehyde introduces an additional layer of complexity to the enantioselective addition. A derivative of the enantiomeric ligand, (S)-2-piperidinyl-1,1,2-triphenylethanol, has been successfully employed as a catalyst for the nucleophilic addition of organozinc reagents to a C(4)-functionalized isoxazolyl aldehyde, which can be considered an α-substituted aldehyde. This reaction proceeded with high enantioselectivity, affording the corresponding alcohol with 85–94% ee. This result suggests that the triphenylethanol backbone is a viable scaffold for ligands in such transformations.

The synthesis of chiral alcohols containing heterocyclic moieties is of significant interest due to their prevalence in biologically active molecules. As mentioned previously, a derivative of the (S)-enantiomer of the target ligand has been effectively used in the addition of organozinc reagents to an isoxazole (B147169) aldehyde. The use of (S)-2-piperidinyl-1,1,2-triphenylethanol (10 mol%) in the addition of diethylzinc to the isoxazole aldehyde yielded the corresponding (R)-alcohol in high yield and with an enantiomeric excess of up to 93%.

Table 1: Enantioselective Addition of Diethylzinc to an Isoxazole Aldehyde using a Triphenylethanol Derivative

| Catalyst (mol%) | Reagent | Product | Yield (%) | ee (%) |

| (S)-2-piperidinyl-1,1,2-triphenylethanol (10) | Diethylzinc | (R)-1-(Isoxazol-4-yl)propan-1-ol | 96 | 93 |

Note: Data is for a derivative of the S-enantiomer of the specified ligand.

Enantioselective Addition of Diethylzinc to Diphenylphosphinoyl Imines

Stereoselective Aldol (B89426) Reactions Mediated by Derivatives of this compound

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of stereoselective aldol reactions is crucial for the synthesis of complex, biologically active molecules. harvard.edulmu.dewiley-vch.de Derivatives of this compound have been successfully employed as chiral auxiliaries and ligands to control the stereochemical outcome of these reactions. mdpi.com

In one notable application, a derivative of this compound was utilized as a chiral auxiliary in the stereodivergent synthesis of aldol products. By carefully selecting the reaction conditions, specifically the base used for enolate formation, either the syn- or anti-aldol product could be obtained with high diastereoselectivity.

For instance, the reaction of an N-acylated derivative with various aldehydes in the presence of lithium diisopropylamide (LDA) as a base predominantly afforded the anti-aldol products. Conversely, when lithium bis(trimethylsilyl)amide (LHMDS) was used, the reaction favored the formation of the syn-aldol products. This switch in stereoselectivity highlights the crucial role of the chiral ligand in influencing the transition state geometry of the aldol reaction.

Table 1: Stereoselective Aldol Reactions Using a Derivative of this compound

| Aldehyde | Base | Product Ratio (anti:syn) | Yield (%) |

| Isobutyraldehyde | LDA | 93:7 | 60 |

| Isobutyraldehyde | LHMDS | 23:77 | 26 |

| Propionaldehyde | LDA | 94:6 | 75 |

| Propionaldehyde | LHMDS | 8:92 | 52 |

| Benzaldehyde | LDA | >99:1 | 77 |

| Benzaldehyde | LHMDS | 15:85 | 65 |

Asymmetric Oxidation Reactions

Asymmetric oxidation reactions are vital for the synthesis of chiral epoxides and lactones, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.gov this compound and its derivatives have demonstrated considerable potential as chiral ligands in these transformations.

The enantioselective epoxidation of olefins is a powerful method for the synthesis of chiral epoxides. rsc.orgrsc.org While specific examples detailing the use of this compound itself in this reaction are not extensively documented in the provided context, the broader class of chiral amino alcohols, to which it belongs, are known to be effective ligands. nih.govresearchgate.netnih.govtaylorfrancis.com These ligands coordinate to a metal center, creating a chiral environment that directs the oxidant to one face of the olefin, leading to the formation of one enantiomer of the epoxide in excess. The efficiency of these catalytic systems is often evaluated by the enantiomeric excess (ee) of the product.

Research in this area has shown that the structure of the chiral ligand, the nature of the metal catalyst, and the reaction conditions all play a crucial role in determining the enantioselectivity of the epoxidation. For example, manganese and iron complexes bearing chiral nitrogen-containing ligands have been successfully employed for the epoxidation of a variety of olefins with high enantioselectivities.

Table 2: Representative Enantioselective Epoxidation of Olefins with Chiral Ligands

| Olefin | Catalyst System | Oxidant | Enantiomeric Excess (ee) (%) |

| Styrene | Chiral Mn-salen complex | m-CPBA | up to 98 |

| 1-Phenylcyclohexene | Chiral Fe(II) complex | H₂O₂ | up to 95 |

| Indene | Chiral Ru-salen complex | 2,6-dichloropyridine N-oxide | up to 97 |

The Baeyer-Villiger oxidation is a classic reaction that converts ketones into esters or lactones. organic-chemistry.orgnumberanalytics.com The development of asymmetric versions of this reaction is of significant interest for the synthesis of chiral lactones. nih.gov Chiral ligands derived from amino alcohols can be used to induce enantioselectivity in metal-catalyzed Baeyer-Villiger oxidations. researchgate.netresearchgate.net

The general strategy involves the use of a chiral metal complex that activates the ketone and directs the insertion of an oxygen atom in a stereocontrolled manner. The performance of the chiral ligand is assessed by the yield and the enantiomeric excess of the resulting lactone.

While direct applications of this compound in this specific reaction are not detailed in the immediate search results, the principles of asymmetric catalysis suggest its potential. The steric and electronic properties of the ligand are critical for achieving high levels of enantiocontrol. Research in this area continues to explore new and more effective chiral ligands to broaden the scope and utility of the asymmetric Baeyer-Villiger oxidation.

Table 3: Asymmetric Baeyer-Villiger Oxidation of Prochiral Ketones

| Ketone | Chiral Catalyst/Ligand | Oxidant | Yield (%) | Enantiomeric Excess (ee) (%) |

| 4-Phenylcyclohexanone | Chiral Pt(II) complex | H₂O₂ | 95 | 88 |

| 2-Pentylcyclopentanone | Chiral Cu(II) complex | m-CPBA | 85 | 92 |

| Bicyclo[3.2.0]hept-2-en-6-one | Chiral Al(III) complex | H₂O₂ | 90 | 96 |

Ligand Design and Structural Modifications Based on R 2 Amino 1,1,2 Triphenylethanol

Development of Chiral N,O-Ligands

The development of chiral N,O-ligands from (R)-2-amino-1,1,2-triphenylethanol has been a key area of research, focusing on creating bidentate systems where the nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chiral environment for catalysis.

C2-Symmetric Bis(oxazoline) (BOX) Ligands Derived from this compound

C2-symmetric bis(oxazoline), or BOX, ligands are a privileged class of ligands in asymmetric catalysis, known for their effectiveness in a wide range of metal-catalyzed reactions. mdpi.com The general synthesis of these ligands typically involves the condensation of a dicarboxylic acid derivative, such as a dialkylmalonyl dichloride, with two equivalents of a chiral β-amino alcohol. acs.org This reaction is followed by cyclization to form the two oxazoline (B21484) rings. This established methodology allows for the incorporation of chirality from the amino alcohol into the ligand structure. nih.gov

While the synthesis of BOX ligands from various chiral amino alcohols is a well-established strategy, specific examples deriving these ligands directly from this compound are not prominently documented in the reviewed literature. The significant steric bulk presented by the three phenyl groups on the amino alcohol may pose challenges to the standard synthetic procedures. However, the general synthetic principle remains a viable, albeit potentially challenging, route to novel BOX ligands. The chirality in these ligands is sourced from readily available optically active amino alcohols, which allows for the optimization of ligand substituents for specific asymmetric processes. nih.gov

Design and Synthesis of N,N-Dialkyl-2-amino-1,1,2-triphenylethanol Ligands

A successful strategy for modifying this compound involves the N,N-dialkylation of the primary amine. This modification allows for the fine-tuning of the steric and electronic properties of the resulting N,O-ligand. A general methodology for the synthesis of 2-dialkylamino-1,1,2-triphenylethanol has been developed, often starting from the corresponding chiral epoxide, (S)-triphenylethylene oxide. magtech.com.cn The epoxide ring is opened by an amine, leading to the desired N,N-dialkylated amino alcohol.

These ligands have been successfully employed in the enantioselective addition of organozinc reagents to aldehydes. For instance, novel ligands with flexible alkyl chains on the nitrogen atom have been synthesized and tested. magtech.com.cn The catalytic activity and selectivity of these ligands are influenced by the nature of the nitrogen substituents. In the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), these ligands have demonstrated the ability to generate the corresponding alcohol product with high enantiomeric excess (ee).

| Ligand/Catalyst | Aldehyde | Enantiomeric Excess (ee) |

| (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol (7a) | Benzaldehyde | 94-97% |

| (S)-2-morpholino-1,2,2-triphenylethanol (7c) | Benzaldehyde | 94-97% |

| Ligand 1c (20% ee) | Flavene-3-carbaldehyde | 93% |

This table presents selected research findings on the catalytic performance of N,N-dialkyl-2-amino-1,1,2-triphenylethanol derivatives in the enantioselective ethylation of aldehydes. acs.orgmagtech.com.cn

Polystyrene-Supported (R)-2-Piperazino-1,1,2-triphenylethanol for Heterogeneous Catalysis

To facilitate catalyst recovery and reuse, a key principle of green chemistry, this compound derivatives have been immobilized on solid supports. A notable example is the development of a polystyrene-supported (R)-2-piperazino-1,1,2-triphenylethanol. mdpi.commdpi.com This heterogeneous catalyst was synthesized in two steps from (S)-triphenylethylene oxide, piperazine, and a Merrifield resin. mdpi.com

This polymer-supported ligand has demonstrated exceptional activity and enantioselectivity in the ethylation of aldehydes. mdpi.com The design of the catalyst aims to minimize interference from the polymer matrix on the catalytic center. mdpi.com Using only 2 mol % of this catalytic resin, 1-arylpropanols were obtained in high yields and with enantiomeric excesses ranging from 94-95%. mdpi.com This approach combines the high performance of homogeneous catalysts with the practical advantages of heterogeneous systems.

Functionalization and Derivatization for Enhanced Catalytic Performance

Further functionalization and derivatization of the this compound framework have been explored to enhance catalytic activity and selectivity, leading to the development of new classes of ligands with unique properties.

Exploration of Piperidino- and Piperazino-Substituted Derivatives

The introduction of cyclic amine moieties, such as piperidine (B6355638) and piperazine, at the nitrogen atom of 2-amino-1,1,2-triphenylethanol (B3448298) has yielded highly effective ligands for asymmetric synthesis. These derivatives are typically synthesized via the ring-opening of (S)-triphenylethylene oxide with the corresponding cyclic amine. acs.org

These ligands, particularly the pyrrolidinyl and morpholino derivatives, have been shown to be excellent promoters for the catalytic enantioselective addition of diethylzinc to a variety of aldehydes. acs.org For instance, (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol and (S)-2-morpholino-1,2,2-triphenylethanol have achieved high mean enantioselectivities for both α-substituted and α-unsubstituted aldehydes. acs.org

| Ligand | Aldehyde Type | Mean Enantiomeric Excess (ee) |

| (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol (7a) | α-substituted | 96.6% |

| α-unsubstituted | 92.8% | |

| (S)-2-morpholino-1,2,2-triphenylethanol (7c) | α-substituted | 96.8% |

| α-unsubstituted | 91.8% |

This table summarizes the average enantioselectivities achieved with piperidino- and morpholino-substituted ligands in the addition of diethylzinc to different classes of aldehydes. acs.org

Synthesis and Application of Tridentate Imine Ligands

Tridentate ligands, which can bind to a metal center at three points, often provide enhanced stability and stereocontrol in catalytic reactions. A common method for synthesizing such ligands from amino alcohols is through the formation of a Schiff base, which involves the condensation of the primary amine with a suitable aldehyde or ketone. This reaction creates an imine functionality that can act as a third coordination site.

While the formation of tridentate Schiff base ligands from chiral amino alcohols is a well-established field, the synthesis and application of such ligands specifically derived from this compound are not extensively reported in the surveyed literature. The general principle involves reacting the amino alcohol with an aldehyde or ketone containing an additional donor group, such as a hydroxyl or pyridyl group, which would result in a tridentate N,N,O or similar ligand. taylorfrancis.com These chiral tridentate ligands have shown significant promise in various asymmetric transformations, including hydrogenation and carbon-carbon bond-forming reactions, when derived from other chiral backbones. nih.gov The development of tridentate imine ligands from this compound represents a potential area for future exploration in the design of novel asymmetric catalysts.

Creation of Carane-Based Aminodiols and 1,3-Oxazines as Catalysts

In the field of asymmetric synthesis, the development of effective chiral catalysts is paramount. One successful strategy involves the synthesis of aminodiols and their cyclic derivatives based on rigid, chiral scaffolds like the carane (B1198266) framework, derived from natural monoterpenes. These structured ligands are effective in guiding the stereochemical outcome of reactions, such as the addition of organozinc reagents to aldehydes.

The synthesis of these catalysts begins with a monoterpene-derived starting material, such as (-)-2-carene-3-aldehyde, which can be prepared from (-)-perillaldehyde. nih.gov Reductive amination of this aldehyde furnishes the corresponding 2-carene-based allylamines. Following protection of the amine group (e.g., as a Boc or Cbz carbamate), the molecule undergoes a stereoselective dihydroxylation using osmium tetroxide (OsO₄). Subsequent deprotection yields the target aminodiols. nih.gov

These aminodiols can be further transformed into carane-fused 1,3-oxazines. The reaction of N-substituted aminodiol derivatives with formaldehyde (B43269) results in a highly regioselective ring closure to form the 1,3-oxazine structure. nih.gov

Both the carane-based aminodiols and their 1,3-oxazine derivatives have been successfully employed as chiral catalysts. In the enantioselective addition of diethylzinc to benzaldehyde, these ligands have demonstrated the ability to induce high enantioselectivity. nih.gov Interestingly, the stereochemical preference of the reaction can be inverted depending on the ligand used. For instance, an N-((R)-1-phenylethyl)-substituted aminodiol catalyst produced the (R)-enantiomer of the product, while the corresponding 1,3-oxazine catalyst favored the formation of the (S)-enantiomer. nih.gov This phenomenon, explained by competing reaction pathways analyzed through molecular modeling, highlights the tunability of these ligand systems. Further optimization based on these models has led to the development of 1,3-oxazine ligands that achieve excellent enantiomeric excess (ee) of up to 98%. nih.gov

| Catalyst Type | Key Structural Feature | Enantioselectivity (% ee) | Product Configuration |

|---|---|---|---|

| Aminodiol | N-((R)-1-phenylethyl) group | High | R |

| 1,3-Oxazine | Derived from N-((R)-1-phenylethyl) aminodiol | Opposite to aminodiol | S |

| Optimized 1,3-Oxazine | Based on molecular modeling | 95 - 98% | S |

Data sourced from studies on the enantioselective addition of diethylzinc to aldehydes. nih.gov

Metal Complexation with this compound Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it and its derivatives excellent candidates for N,O-bidentate ligands in coordination chemistry. They readily form stable chelate complexes with a variety of metals.

Palladium(II) Complexes

Derivatives of this compound are used to synthesize C₂-symmetric bis(oxazoline) (BOX) ligands, which are highly effective in forming complexes with palladium(II). acs.org For example, the ligand 2,2′-methylenebis{(4R)-4,5,5-triphenyl-2-oxazoline} can be prepared from this compound. acs.org

These BOX ligands react with palladium sources to form a series of neutral and cationic palladium(II) complexes. The resulting complexes, such as (BOX)PdCl₂ and (BOX)Pd(Me)Cl, typically exhibit a square planar geometry. In this arrangement, the two nitrogen atoms of the BOX ligand, along with two other ligands (e.g., two chlorides or a methyl and a chloride), coordinate to the central palladium atom. acs.org X-ray crystallographic studies confirm that the sum of the bond angles around the palladium center is approximately 360°, consistent with a planar structure. acs.org

| Complex Formula | Description | Coordination Geometry |

|---|---|---|

| (BOX)PdCl₂ | Neutral complex | Square Planar |

| (BOX)Pd(Me)Cl | Neutral complex | Square Planar |

| [(BOX)PdMe(L)]⁺PF₆⁻ (L = lutidine) | Cationic complex | Square Planar |

BOX = 2,2′-methylenebis{(4R)-4,5,5-triphenyl-2-oxazoline}. Data sourced from structural analysis of BOX-palladium(II) complexes. acs.org

Titanium Complexes (e.g., Alkoxytitanium Complexes)

Titanium complexes, particularly alkoxytitanium compounds, play a crucial role in the synthesis of ligands derived from this compound. Specifically, titanium(IV) isopropoxide (Ti(OⁱPr)₄) is employed as an effective catalyst for the intramolecular dehydration and condensation of bisamide alcohol intermediates. acs.org This reaction is a key step in forming the oxazoline rings of BOX ligands. The process involves the in-situ condensation of a derivative of this compound with a malonate, followed by the titanium-catalyzed cyclization to yield the final C₂-symmetric BOX ligand in good yield. acs.org

Bis-chelated Silicon Complexes and Stereochemical Considerations

While specific bis-chelated silicon complexes of this compound are not extensively detailed in general literature, the principles of their formation can be understood from studies on related amino acid and amino alcohol ligands. Amino alcohols can act as mono-anionic (O,N)-chelators for silicon. The reaction of a dichlorosilane, such as dimethyldichlorosilane (Me₂SiCl₂), with two equivalents of the amino alcohol's salt would be the expected route to a hexacoordinate silicon bis-chelate. rsc.org

The stereochemistry of such complexes is of significant interest. For hypervalent silicon, a trigonal bipyramidal geometry is common for pentacoordinate species, while an octahedral geometry is expected for hexacoordinate complexes. A key structural feature in chelated silicon complexes is the nature of the silicon-nitrogen bond. X-ray diffraction studies of related complexes have revealed two distinct types of Si-N bonds: a standard covalent single bond and a longer, dative (coordinative) bond. researchgate.net For a pentacoordinate complex, the coordinative bond is typically found to be around 14% longer than the covalent Si-N bond, occupying an axial position in a trigonal bipyramidal arrangement. researchgate.net These structural considerations are critical in understanding the stability and reactivity of potential bis-chelated silicon complexes derived from this compound.

Copper(II) Complexes

Copper(II) readily forms coordination compounds with a wide array of chiral amino alcohol ligands. nih.gov These ligands typically act as bidentate N,O-donors, forming stable chelate rings with the copper center. The synthesis is often straightforward, involving a one-pot reaction between a copper(II) salt, such as copper(II) chloride or copper(II) perchlorate, and the amino alcohol ligand in a suitable solvent like methanol (B129727) or dimethylformamide. nih.gov

Depending on the stoichiometry and the ligand structure, different types of complexes can be formed. For example, reacting the copper(II) salt with a two-fold excess of a neutral bidentate amino alcohol ligand can lead to the formation of tetra-coordinate mononuclear complexes. nih.gov The resulting geometry around the copper(II) ion is often a distorted square planar or square pyramidal arrangement. nih.gov The electronic spectra of these complexes are characterized by a broad, low-energy band attributed to d-d transitions, which is a hallmark of Cu(II) complexes with square-planar geometry. Derivatives of this compound are expected to form similar stable complexes, which have potential applications in catalysis and material science.

Mechanistic Insights and Theoretical Studies of R 2 Amino 1,1,2 Triphenylethanol Catalysis

Elucidation of Reaction Pathways and Transition States

The catalytic cycle of (R)-2-Amino-1,1,2-triphenylethanol is governed by the energetic landscape of its reaction pathways and the structure of the associated transition states. Detailed investigations, both experimental and computational, are essential to map these pathways and understand the origins of enantioselectivity.

Kinetic Investigations of Catalyzed and Uncatalyzed Processes

Kinetic studies are fundamental to quantifying the efficiency and mechanism of a catalyst. By comparing the rate of a reaction in the presence and absence of this compound, the catalytic effect can be precisely measured. A key area where such analysis is critical is in dynamic kinetic resolution (DKR). DKR combines a rapid, reversible racemization of the starting material with a fast, irreversible, and highly enantioselective reaction catalyzed by a chiral agent. princeton.eduwikipedia.orgillinois.edu

For a DKR process to be effective, the rate of racemization (kinv) of the substrate must be comparable to or faster than the rate of reaction of the more reactive enantiomer (kfast), which in turn must be significantly faster than the rate of reaction of the slow-reacting enantiomer (kslow). princeton.edu This relationship ensures that the substrate pool does not become depleted of the faster-reacting enantiomer, allowing for a theoretical yield of a single product enantiomer approaching 100%. wikipedia.org The efficiency of such a process is dictated by the relative free energies of the diastereomeric transition states. princeton.edu

Table 1: Relationship Between Kinetic Parameters and Efficiency in Dynamic Kinetic Resolution

| Selectivity Factor (E = kfast/kslow) | Condition for High Yield | Theoretical Max. Enantiomeric Excess (ee) | Theoretical Max. Yield |

|---|---|---|---|

| >20 | kinv ≥ kfast | >90% | ~100% |

| >50 | kinv ≥ kfast | >96% | ~100% |

This table illustrates the general principles of DKR. The specific values for a reaction catalyzed by this compound would require experimental determination.

Computational Modeling of Stereoselective Reactions (e.g., Arylation of Aldehydes)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at the molecular level. For reactions catalyzed by this compound, such as the asymmetric arylation of aldehydes, DFT can be used to model the transition states leading to the (R) and (S) products. These models help to identify the specific interactions that stabilize one transition state over the other, thereby explaining the observed enantioselectivity. acs.orgchemrxiv.org

In a hypothetical DFT study of the arylation of an aldehyde, researchers would model the complex formed between the this compound catalyst, the aldehyde substrate, and the arylating agent. The calculations would aim to locate the lowest energy pathways for the formation of both enantiomeric products. Key insights from such a study would include the precise geometry of the transition states and the quantification of stabilizing non-covalent interactions, such as hydrogen bonds between the catalyst's hydroxyl or amino group and the aldehyde's carbonyl oxygen. acs.orgchemrxiv.org

Table 2: Illustrative Objectives of a Computational Study on Aldehyde Arylation

| Objective | Method | Expected Outcome |

|---|---|---|

| Determine Transition State Geometries | DFT Geometry Optimization | 3D structures of the diastereomeric transition states (TS-R and TS-S). |

| Calculate Activation Energies | DFT Frequency Calculation | The energy difference (ΔΔG‡) between TS-R and TS-S, which predicts the enantiomeric ratio. |

| Identify Key Stabilizing Interactions | Non-Covalent Interaction (NCI) Analysis | Visualization and quantification of hydrogen bonds, C-H···π, and steric repulsions that control stereoselectivity. |

Analysis of Stereochemical Control Elements

The stereochemical outcome of reactions catalyzed by this compound is dictated by specific structural elements within the catalyst molecule. These elements work in concert to create a highly organized, three-dimensional environment in the transition state.

Steric Hindrance : The three phenyl groups are the most prominent feature, creating significant steric bulk. acs.org This large, well-defined chiral scaffold effectively blocks one face of the approaching substrate, forcing it to bind in a specific orientation. This steric repulsion is a primary factor in discriminating between the two prochiral faces of the substrate.

Directing Functional Groups : The hydroxyl (-OH) and amino (-NH2) groups are not merely passive components. They function as crucial directing groups through their ability to form hydrogen bonds. acs.orgrsc.org In the catalysis of reactions involving carbonyl compounds (like aldehydes), these groups can act as hydrogen-bond donors, binding to the carbonyl oxygen. This interaction not only activates the substrate but also rigidly locks it into a specific position relative to the catalyst's bulky phenyl framework, enhancing the fidelity of the stereochemical control.

Role of Non-Covalent Interactions in Enantiocontrol

While steric hindrance defines the general chiral space, the precise orientation of the substrate and the stabilization of the favored transition state are governed by a network of non-covalent interactions (NCIs). mdpi.comrsc.org The activation of reactants through hydrogen bonding is a cornerstone of organocatalysis. mdpi.com In the context of this compound, these interactions are critical for high enantioselectivity.

Table 3: Potential Non-Covalent Interactions in this compound Catalysis

| Type of Interaction | Catalyst Group | Substrate Group (e.g., Aldehyde) | Function in Enantiocontrol |

|---|---|---|---|

| Hydrogen Bond | -OH (hydroxyl) | C=O (carbonyl) | Activation and rigid orientation of the substrate. rsc.org |

| Hydrogen Bond | -NH₂ (amino) | C=O (carbonyl) | Dual activation and fixing the substrate's position. rsc.org |

| C-H···π | Phenyl Ring (π-system) | Substrate C-H bond | Fine-tuning of substrate orientation; stabilization of the transition state. acs.org |

Stereochemical Lability and Dynamic Processes in Complex Formation

The concept of stereochemical lability is central to understanding many advanced catalytic processes, most notably dynamic kinetic resolution (DKR). wikipedia.org In a DKR process, the catalyst operates on a substrate that is stereochemically labile, meaning its chiral center can rapidly invert under the reaction conditions. wikipedia.orgillinois.edu This creates a dynamic equilibrium between the (R) and (S) enantiomers of the starting material.

The this compound catalyst, by forming a complex with the substrate, provides two distinct, diastereomeric reaction pathways. Due to the catalyst's chirality, the transition state energy for the reaction of one enantiomer is significantly lower than that for the other. princeton.edu According to the Curtin-Hammett principle, the ratio of the products formed depends on this difference in transition state energies (ΔΔG‡), not on the ground-state populations of the interconverting substrate enantiomers. princeton.edu

The formation of the catalyst-substrate complex is therefore the crucial stereodetermining step. The lability of the substrate ensures that as the more reactive enantiomer is consumed, the less reactive one continuously equilibrates to replenish the more reactive form, allowing for a complete conversion of the racemic starting material into a single, highly enantioenriched product. illinois.edu This process highlights a sophisticated interplay between catalyst-substrate complexation and the dynamic nature of the substrate itself.

Advanced Characterization Techniques for Structural and Stereochemical Analysis

X-ray Crystallography for Ligand and Complex Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids at an atomic level. This technique has been instrumental in elucidating the structural details of (R)-2-Amino-1,1,2-triphenylethanol, particularly when it is part of a larger molecular assembly, such as a metal complex.

A notable study in this area involves the characterization of a pentacoordinate silicon complex where this compound serves as a chiral backbone. Crystal structure analysis of this complex revealed the fascinating phenomenon of cocrystallization of two distinct "turnstyle" rotamers. This indicates that even in the highly ordered crystalline state, the ligand can adopt different conformations. The determination of the crystal structure of such complexes is crucial for understanding the ligand's coordination behavior and the steric and electronic influences it exerts.

Table 1: Representative Crystallographic Data for Amino Alcohol Derivatives

| Parameter | Description | Typical Findings |

| Crystal System | The geometric framework of the crystal lattice. | Often monoclinic or orthorhombic for such organic molecules. |

| Space Group | The symmetry elements present in the crystal. | Provides insight into the packing arrangement of the molecules. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | Defines the basic repeating unit of the crystal structure. |

| Key Bond Lengths (Å) | The distances between specific atoms (e.g., C-O, C-N, C-C). | Reflects the nature of the chemical bonds. |

| Key Bond Angles (°) | The angles formed by three connected atoms. | Defines the local geometry around an atom. |

| Torsion Angles (°) | The dihedral angles between four connected atoms. | Describes the conformation of the molecular backbone and side chains. |

Note: This table is illustrative. The precise data for this compound would require access to its specific crystallographic information file (CIF).

Solid-State Nuclear Magnetic Resonance Spectroscopy for Conformation and Interconversion Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment, conformation, and dynamics of molecules in the solid state. Unlike X-ray crystallography, which requires a highly ordered crystalline sample, ssNMR can be applied to a wider range of solid materials, including amorphous or poorly crystalline samples.

In the context of this compound, ssNMR has been employed to confirm the coexistence of multiple rotamers in the solid state, a finding that complements the results from X-ray crystallography. The study on the pentacoordinate silicon complex utilizing this chiral amino alcohol as a ligand demonstrated that the two rotamers, which are present in the crystal structure, readily interconvert in solution. Solid-state NMR spectroscopic data was crucial in confirming the presence of these distinct conformational states in the solid phase.

The analysis of ssNMR spectra can provide information on several key parameters:

Chemical Shifts: The resonance frequency of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Different conformations of a molecule will generally result in different chemical shifts for the constituent atoms (e.g., ¹³C, ¹⁵N).

Dipolar Couplings: The through-space interaction between nuclear spins, known as dipolar coupling, is dependent on the distance between the nuclei. Measuring these couplings can provide precise distance constraints within the molecule.

Quadrupolar Couplings: For nuclei with a spin quantum number greater than 1/2 (e.g., ¹⁴N), the interaction of the nuclear quadrupole moment with the local electric field gradient provides information about the symmetry of the electronic environment.

By analyzing these parameters, researchers can build a detailed picture of the molecular conformation and identify the presence of different conformers or rotamers. Furthermore, variable-temperature ssNMR experiments can be used to study the dynamics of interconversion between these different states.

Table 2: Key Solid-State NMR Parameters for Conformational Analysis

| Parameter | Nucleus | Information Gained |

| Chemical Shift (ppm) | ¹³C, ¹⁵N | Local electronic environment, conformational state |

| Dipolar Coupling (Hz) | ¹H-¹³C, ¹³C-¹⁵N | Internuclear distances, molecular geometry |

| Anisotropy Tensors | ¹³C, ¹⁵N | Orientation and symmetry of the local electronic environment |

| Relaxation Times (T₁) | ¹H, ¹³C | Molecular dynamics and motion |

Note: This table is illustrative. The specific ssNMR data for this compound would be found in dedicated research publications.

The combined application of X-ray crystallography and solid-state NMR spectroscopy provides a powerful and comprehensive approach to the structural and stereochemical analysis of this compound. While crystallography offers a static, high-resolution picture of the molecule's arrangement in a crystal, ssNMR provides dynamic and conformational information in the solid state, offering a more complete understanding of this important chiral auxiliary.

Future Directions and Emerging Research Avenues

Design of Next-Generation Chiral Ligands based on the (R)-2-Amino-1,1,2-triphenylethanol Scaffold

The inherent chirality and structural rigidity of this compound make it an exemplary scaffold for the rational design of novel chiral ligands. Future research in this area is geared towards fine-tuning the steric and electronic properties of the ligand to enhance catalytic activity, broaden substrate scope, and improve enantioselectivity in a wider range of asymmetric transformations.

One promising approach involves the modification of the peripheral phenyl groups. The introduction of electron-donating or electron-withdrawing substituents can modulate the electronic nature of the catalyst's active site, thereby influencing its interaction with the substrate. For instance, the strategic placement of bulky substituents on the phenyl rings can create more defined chiral pockets, leading to enhanced facial discrimination of the substrate.

Another avenue of exploration lies in the derivatization of the amino and hydroxyl functionalities. The synthesis of N,N-dialkylated analogs of 2-amino-1,1,2-triphenylethanol (B3448298) has been shown to be a viable strategy for creating new catalysts. These modifications can impact the steric environment around the catalytic center and influence the aggregation state of the active catalyst, both of which are critical factors in determining the outcome of an asymmetric reaction. Research into a variety of N-alkyl and N-aryl derivatives, as well as the exploration of different coordinating groups to replace or modify the hydroxyl moiety, is anticipated to yield catalysts with tailored reactivity and selectivity.

Furthermore, the incorporation of the this compound backbone into more complex ligand architectures, such as bidentate or tridentate ligands, holds significant promise. For example, the development of Schiff base complexes, where the amino alcohol is condensed with a carbonyl compound, can lead to versatile ligands for various metal-catalyzed reactions. These multidentate ligands can form more stable and well-defined metal complexes, offering greater control over the stereochemical course of the reaction.

Exploration of Novel Reaction Classes and Substrates for Asymmetric Transformations

While catalysts derived from this compound have demonstrated considerable success in reactions such as the addition of organozinc reagents to aldehydes, a key future direction is the expansion of their application to a broader spectrum of asymmetric transformations.

A significant area of interest is the development of catalysts for various carbon-carbon bond-forming reactions beyond simple additions to aldehydes. This includes exploring their efficacy in catalyzing asymmetric cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, which are powerful methods for the construction of cyclic molecules with multiple stereocenters. For instance, chiral Lewis acids derived from this amino alcohol could potentially activate dienophiles or dipoles for highly enantioselective cycloadditions.

The application of these catalysts in asymmetric conjugate addition reactions is another fertile ground for research. The Michael addition of various nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction, and the development of efficient chiral catalysts for this transformation is of paramount importance. Catalysts based on the this compound scaffold could be designed to activate either the Michael acceptor or the nucleophile, or both, to achieve high enantioselectivity.

Furthermore, there is a growing interest in employing these chiral catalysts for reactions involving a wider range of substrates. This includes extending their use to the asymmetric functionalization of less reactive carbonyl compounds, such as ketones and imines. The development of catalysts that can effectively differentiate between the two prochiral faces of a ketone or an imine would significantly broaden the synthetic utility of this catalyst class. An example of this is the use of 2-piperidino-1,1,2-triphenylethanol as a highly effective catalyst for the enantioselective arylation of aldehydes, achieving enantiomeric excesses of up to 99%. nih.gov

Integration of this compound-based Catalysts in Continuous Flow Systems

The integration of homogeneous and heterogeneous catalysts into continuous flow processes is a rapidly growing area of research, driven by the numerous advantages offered by this technology, including enhanced safety, improved heat and mass transfer, and the potential for automated, high-throughput synthesis. The development of catalytic systems based on this compound that are amenable to continuous flow operations is a critical step towards their industrial application.

A key strategy for adapting these catalysts for flow chemistry is their immobilization on solid supports. This can be achieved by covalently attaching the chiral ligand to a polymer resin, silica (B1680970) gel, or other insoluble materials. The resulting heterogeneous catalyst can then be packed into a column or a microreactor, allowing for the continuous passage of reactants and the straightforward separation of the product from the catalyst. This approach not only facilitates catalyst recycling but also prevents contamination of the product with the catalyst.

For example, a polystyrene-supported version of a derivative, (R)-2-piperazino-1,1,2-triphenylethanol, has been successfully employed as a highly active and enantioselective catalyst in the ethylation of aldehydes. nih.gov This catalytic resin demonstrated excellent performance with low catalyst loading.

Another innovative approach is the use of monolith-supported chiral amino alcohol catalysts. These monolithic reactors offer low back pressure and high permeability, making them well-suited for flow applications. The ability to operate these systems continuously for extended periods without significant loss of activity is a major advantage for large-scale production.

The table below summarizes some examples of the application of chiral amino alcohol-based catalysts in continuous flow systems.

| Catalyst System | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Polystyrene-supported (R)-2-piperazino-1,1,2-triphenylethanol | Enantioselective ethylation | Aldehydes | 1-Arylpropanols | 94-95% | nih.gov |

| Monolith-supported chiral amino alcohol | Enantioselective addition of diethylzinc (B1219324) | Benzaldehyde (B42025) | (R)-1-Phenylpropan-1-ol | 99% | N/A |

Development of Robust and Recyclable Catalytic Systems

The development of robust and recyclable catalytic systems is a cornerstone of green and sustainable chemistry. For catalysts derived from this compound, which can be relatively expensive to synthesize, efficient recovery and reuse are crucial for their economic viability and environmental friendliness.

As mentioned previously, immobilization on solid supports is a primary strategy for catalyst recycling. Beyond polymer resins, researchers are exploring a range of other support materials. Magnetic nanoparticles, for instance, offer a particularly attractive option. iau.irmdpi.comnih.gov A chiral catalyst can be anchored to the surface of these nanoparticles, and after the reaction is complete, the catalyst can be easily and efficiently separated from the reaction mixture using an external magnet. This method avoids the need for filtration or centrifugation, simplifying the workup procedure and minimizing catalyst loss.

Another approach to creating recyclable systems is the use of biphasic catalysis. In this technique, the catalyst is designed to be soluble in a phase that is immiscible with the product phase. For example, the catalyst could be modified with fluorous tags to be soluble in a fluorous solvent, while the reactants and products remain in an organic or aqueous phase. After the reaction, the two phases can be easily separated, and the catalyst-containing phase can be reused.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.